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Compound of Interest

Compound Name: MI-389
Cat. No.: B10821854
Get Quote
\ J

MI-389 is a small molecule inhibitor targeting the protein-protein interaction between menin and
Mixed Lineage Leukemia (MLL) fusion proteins. As a close analog of the well-characterized
menin-MLL inhibitor MI-503, MI-389 holds potential as a therapeutic agent for acute leukemias
harboring MLL rearrangements. This guide provides a comprehensive overview of the chemical
structure, properties, and biological activity of MI-389, intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

MI-389 is a complex heterocyclic molecule with the systematic IUPAC name (Z)-N-(6-((2-(2,6-
dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoindolin-3-
ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Its chemical and physical properties
are summarized in the table below.
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Property Value

Molecular Formula C35H35FN606[1]

Molecular Weight 654.7 g/mol

CAS Number 2222635-92-7
(2)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-
dioxoisoindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-

IUPAC Name _ , , 2 hexyl) _ (
oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-
pyrrole-3-carboxamide
O=C1C2=C(NCCCCCCNC(C3=C(C)NC(/C=C4

SMILES C5=CC(F)=CC=C5NC/4=0)=C3C)=0)C=CC=C
2C(N1CBC(NC(CC6)=0)=0)=0

Appearance Solid powder

Purity >98% (typical)

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

MI-389 functions as a competitive inhibitor of the menin-MLL interaction. In MLL-rearranged

leukemias, the fusion of the MLL gene with various partner genes results in the production of

oncogenic MLL fusion proteins. The interaction of these fusion proteins with the scaffold protein

menin is crucial for their leukemogenic activity, as it tethers the fusion protein to chromatin,

leading to the aberrant expression of downstream target genes, including the HOXA gene

cluster and MEIS1, which are critical for leukemic cell proliferation and survival.

By binding to a hydrophobic pocket on menin that is normally occupied by the MLL protein, MI-

389 disrupts this critical interaction. This leads to the dissociation of the menin-MLL fusion

protein complex from chromatin, resulting in the downregulation of MLL target gene expression,

induction of cell differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.

Signaling Pathway
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Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-389.

Preclinical Data

While specific quantitative data for MI-389 is not readily available in the public domain, it is
described as a close analog of MI-503 with similar in vitro and cellular activity.[1] The following
table summarizes the available data for MI-389 and its analog MI-503.
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MI-503 Value (for
Parameter MI-389 Value . Assay
comparison)

IC50 (Menin-MLL Fluorescence
. Not Reported ~15nM o
Interaction) Polarization
Kd (Binding Affinity to Isothermal Titration
) Not Reported ~10 nM )
Menin) Calorimetry

o ~0.22 yM (MLL-AF9 o
Cellular Activity (GI50)  Not Reported Cell Viability Assay
transformed cells)

MI-389 has been utilized in gene expression studies in the MLL-rearranged human leukemia
cell lines MV4;11 (expressing MLL-AF4) and MOLM-13 (expressing MLL-AF9).[1] Treatment of
MOLM-13 cells with 2 uM MI-389 for 6 days resulted in significant changes in gene expression,
consistent with the disruption of the menin-MLL interaction.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of menin-MLL inhibitors are provided
below. These are generalized protocols based on standard methodologies used for compounds
in this class.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound
for the menin-MLL interaction.

Preparation

Assay Data Analysis

Reagents:

g areChionn Incubate Menin, MLL peptide,
- Fluorescently-labeled MLL peptide BTSRRI, P| Measure Fluorescence Polarization Plot % Inhibition vs. [MI-389] Calculate IC50 Value
AN and MI-389 in a microplate
- MI-389 (serial dilutions)

- Assay Buffer
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Caption: Workflow for the Fluorescence Polarization (FP) assay.
Methodology:
o Reagent Preparation:

o Prepare a solution of purified recombinant human menin in FP buffer (e.g., 50 mM Tris-
HCI pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

o Prepare a solution of a fluorescently labeled peptide derived from the menin-binding motif
of MLL (e.g., fluorescein-labeled MLL4-15) in FP buffer.

o Perform a serial dilution of MI-389 in DMSO, followed by a further dilution in FP buffer.

o Assay Procedure:

[¢]

In a 384-well, low-volume, black, round-bottom microplate, add the menin solution.

[¢]

Add the serially diluted MI-389 or DMSO (for control wells).

[e]

Add the fluorescently labeled MLL peptide to initiate the binding reaction.

o

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected
from light.

o Data Acquisition and Analysis:

o Measure the fluorescence polarization using a suitable plate reader with appropriate
excitation and emission filters.

o Calculate the percentage of inhibition for each concentration of MI-389 relative to the
DMSO control.

o Plot the percentage of inhibition as a function of the logarithm of the MI-389 concentration
and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Isothermal Titration Calorimetry (ITC) for Binding
Affinity

ITC is employed to directly measure the binding affinity (dissociation constant, Kd),
stoichiometry (n), and thermodynamic parameters (AH and AS) of the interaction between MI-

389 and menin.
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Instrument Setup

Prepare Menin in buffer (cell)
and MI-389 in matched buffer (syringe)

y

Equilibrate ITC instrument to desired temperature

Titration

Inject MI-389 into Menin solution in the sample cell

l

Measure heat changes upon each injection

Data Analysis

Integrate heat peaks to obtain a binding isotherm

'

Fit the isotherm to a binding model

Determine Kd, n, AH, and AS

Click to download full resolution via product page

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:
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e Sample Preparation:

o Dialyze purified recombinant human menin extensively against the ITC buffer (e.g., 20 mM
HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

o Dissolve MI-389 in the final dialysis buffer to ensure a precise buffer match. Degas both
the protein and ligand solutions.

o Accurately determine the concentrations of both menin and MI-389.
e |ITC Experiment:

o Load the menin solution into the sample cell of the calorimeter.

o Load the MI-389 solution into the injection syringe.

o Set the experimental parameters, including the cell temperature, stirring speed, injection
volume, and spacing between injections.

o Perform an initial injection, which is typically discarded during data analysis, followed by a
series of injections of MI-389 into the menin solution.

e Data Analysis:
o Integrate the raw heat-flow data to obtain the heat change for each injection.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (AH). The
entropy of binding (AS) can then be calculated.

Gene Expression Analysis by Quantitative Real-Time
PCR (gRT-PCR)

This method is used to quantify the changes in the expression of MLL target genes in leukemia
cells following treatment with MI-389.
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Methodology:
e Cell Culture and Treatment:

o Culture MLL-rearranged leukemia cell lines (e.g., MV4;11 or MOLM-13) under standard
conditions.

o Treat the cells with MI-389 at a specified concentration (e.g., 2 uM for MOLM-13) or with
DMSO as a vehicle control for a defined period (e.g., 6 days).[1]

e RNA Extraction and cDNA Synthesis:
o Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
o Assess the quality and quantity of the extracted RNA.

o Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription
kit.

 gRT-PCR:

o Prepare the gRT-PCR reaction mixture containing cDNA, gene-specific primers for target
genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB), and a
suitable gPCR master mix.

o Perform the gRT-PCR reaction using a real-time PCR instrument.
o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Normalize the Ct values of the target genes to the Ct value of the housekeeping gene
(ACYH).

o Calculate the fold change in gene expression in MI-389-treated cells relative to DMSO-
treated cells using the 2*-AACt method.

Conclusion
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MI-389 is a promising menin-MLL inhibitor with a mechanism of action that is highly relevant to
the treatment of MLL-rearranged leukemias. While specific quantitative data on its potency and
binding affinity are not yet widely published, its characterization as a close analog of MI-503
suggests it possesses significant anti-leukemic activity. The experimental protocols outlined in
this guide provide a framework for the further investigation and characterization of MI-389 and
other novel menin-MLL inhibitors. Further preclinical studies are warranted to fully elucidate the
therapeutic potential of MI-389.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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